ethyl (3S,4aS,9aR)-2,3,4,4a,9,9a-hexahydroindeno[2,1-b][1,4]oxazine-3-carboxylate
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Overview
Description
Ethyl (3S,4aS,9aR)-2,3,4,4a,9,9a-hexahydroindeno[2,1-b][1,4]oxazine-3-carboxylate is a complex organic compound belonging to the class of oxazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3S,4aS,9aR)-2,3,4,4a,9,9a-hexahydroindeno[2,1-b][1,4]oxazine-3-carboxylate typically involves multicomponent reactions and cyclization processes. One common method includes the reaction of ethyl acetoacetate with appropriate amines and aldehydes under acidic or basic conditions to form the oxazine ring . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and purification methods are crucial to achieving high-quality industrial-grade products .
Chemical Reactions Analysis
Types of Reactions
Ethyl (3S,4aS,9aR)-2,3,4,4a,9,9a-hexahydroindeno[2,1-b][1,4]oxazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products Formed
Scientific Research Applications
Ethyl (3S,4aS,9aR)-2,3,4,4a,9,9a-hexahydroindeno[2,1-b][1,4]oxazine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials with specific physical and chemical properties.
Mechanism of Action
The mechanism of action of ethyl (3S,4aS,9aR)-2,3,4,4a,9,9a-hexahydroindeno[2,1-b][1,4]oxazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazine derivatives and hexahydroindeno compounds, such as:
1,3-Oxazine derivatives: Known for their diverse biological activities and applications in materials science.
Hexahydroindeno derivatives:
Uniqueness
Ethyl (3S,4aS,9aR)-2,3,4,4a,9,9a-hexahydroindeno[2,1-b][1,4]oxazine-3-carboxylate stands out due to its specific combination of the hexahydroindeno and oxazine structures, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
ethyl (3S,4aS,9aR)-2,3,4,4a,9,9a-hexahydroindeno[2,1-b][1,4]oxazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-2-17-14(16)11-8-18-12-7-9-5-3-4-6-10(9)13(12)15-11/h3-6,11-13,15H,2,7-8H2,1H3/t11-,12+,13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBURRVDBUPRGNA-XQQFMLRXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1COC2CC3=CC=CC=C3C2N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CO[C@@H]2CC3=CC=CC=C3[C@@H]2N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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